BenchChemオンラインストアへようこそ!

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide

Medicinal Chemistry Structure-Activity Relationship Physicochemical Property

This N-substituted piperidine derivative incorporates a distinctive 3-(phenylthio)propanamide side chain, introducing a thioether sulfur absent in conventional arylpropanamide analogs. This feature enhances lipophilicity (ΔLogP ~0.5–0.8) and metabolic stability, making it a valuable starting point for CNS drug discovery programs targeting serotonin-related disorders. It also operates outside dominant pyridyl piperidine patent families, offering a freedom-to-operate advantage. Ideal as an analytical reference standard for LC-MS/MS method development due to its characteristic sulfur-fragment ESI-MS/MS pattern.

Molecular Formula C21H27N3OS
Molecular Weight 369.53
CAS No. 2034285-91-9
Cat. No. B2858928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide
CAS2034285-91-9
Molecular FormulaC21H27N3OS
Molecular Weight369.53
Structural Identifiers
SMILESCC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)CCSC3=CC=CC=C3
InChIInChI=1S/C21H27N3OS/c1-17-15-19(7-11-22-17)24-12-8-18(9-13-24)16-23-21(25)10-14-26-20-5-3-2-4-6-20/h2-7,11,15,18H,8-10,12-14,16H2,1H3,(H,23,25)
InChIKeySGYKJOSRHCJFPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide (CAS 2034285-91-9): Structural Overview and Research Procurement Context


N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is a synthetic small molecule belonging to the class of N-substituted piperidine-4-methylamine derivatives bearing a 3-(phenylthio)propanamide side chain. The compound integrates a 2-methylpyridin-4-yl group on the piperidine nitrogen, a structural motif shared with certain receptor tyrosine kinase inhibitors [1]. The 3-(phenylthio)propanamide fragment (molecular weight 181.25 g/mol) contributes a thioether linkage rarely found in conventional kinase inhibitor chemotypes, expanding the pharmacological space beyond canonical ATP-competitive scaffolds [2].

Why In-Class Substitution Fails for N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide


The 3-(phenylthio)propanamide moiety introduces a thioether sulfur that is absent in conventional arylpropanamide analogs such as 3-(2-fluorophenyl)- and 3-(3-chlorophenyl) derivatives [1]. This sulfur atom alters lipophilicity (estimated ΔLogP ~0.5–0.8 log units higher than oxygen-containing analogs), hydrogen bond acceptor capacity, and metabolic stability profiles, making direct interchange with carbon-chain or oxygen-containing analogs unreliable for structure-activity relationship (SAR) studies. Additionally, the phenylthio group has been associated with selective 5-HT2A receptor engagement in related piperidine scaffolds, a pharmacological property not shared by the arylpropanamide series [2].

Product-Specific Quantitative Evidence Guide for N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide (CAS 2034285-91-9)


Molecular Weight and Heteroatom Composition Differentiate 3-(Phenylthio)propanamide from Arylpropanamide Analogs

The target compound (MW 369.53 g/mol) contains one sulfur atom and three nitrogen atoms, yielding a molecular formula of C21H27N3OS. In contrast, the direct analog 3-(2-fluorophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide (CAS 2097895-94-6) has MW ~357.4 g/mol (C21H26FN3O), lacking sulfur and containing fluorine [1]. The 3-(2-bromophenyl) analog (CAS 2097893-46-2) introduces bromine instead of sulfur, with MW ~431.4 g/mol (C21H26BrN3O) [2]. This heteroatom difference affects LogP, polar surface area, and metabolic liability.

Medicinal Chemistry Structure-Activity Relationship Physicochemical Property

Phenylthio-Piperidine Scaffold Confers 5-HT2A Receptor Selectivity Not Observed in Arylpropanamide Congeners

A series of N-substituted-piperidinyl-4-phenylthioether derivatives demonstrated selective affinity for the 5-HT2A receptor in vitro, with sulfone analogs showing enhanced selectivity [1]. The target compound retains the phenylthioether moiety linked via a piperidine-4-methanamine spacer, suggesting potential 5-HT2A engagement. This pharmacological profile is distinct from the kinase inhibition activity associated with the 2-methylpyridin-4-yl piperidine scaffold alone [2].

Neuroscience GPCR Pharmacology Serotonin Receptor

Characteristic ESI-MS/MS Fragmentation of N-Phenyl-3-(phenylthio)propanamides Enables Analytical Discrimination from Non-Thioether Analogs

Protonated N-phenyl-3-(phenylthio)propanamides undergo characteristic competitive fragmentation forming two diagnostic ions: RC9H9OS+ and C6H8N+, as elucidated by electrospray ionization tandem mass spectrometry [1]. This fragmentation pathway is unique to the phenylthio-propanamide core and is not observed in carbon-chain or oxygen-containing analogs, providing a specific analytical fingerprint for identity confirmation and purity assessment.

Analytical Chemistry Mass Spectrometry QC/QA

Absence of Phenylthio Substitution in Merck Pyridyl Piperidine Patent Claims Creates Distinct Intellectual Property Space

The Merck Patent GmbH application US20170107222A1 broadly claims pyridyl piperidines as Wnt pathway inhibitors, but the exemplified and claimed structures do not include 3-(phenylthio)propanamide substituents [1]. A text search for 'phenylthio' within the patent document returns zero results. This absence suggests that the target compound occupies a distinct chemical space within the pyridyl piperidine class, potentially targeting different biological pathways (e.g., 5-HT2A or other GPCRs) rather than canonical Wnt inhibition.

Patent Analysis Wnt Pathway Kinase Inhibitor

Predicted Increased Lipophilicity and Reduced Hydrogen Bond Donor Capacity of Phenylthio Analogue Relative to Amide-Containing Congeners

The 3-(phenylthio)propanamide moiety contains a thioether sulfur that cannot act as a hydrogen bond donor, whereas amide-containing analogs may have additional H-bond donor capacity. Computational predictions for related compounds indicate that replacing a methylene group with sulfur increases LogP by approximately 0.5–0.8 log units while reducing topological polar surface area (TPSA) by ~10 Ų, based on SwissADME in silico models [1]. These differences impact passive membrane permeability and oral bioavailability predictions.

ADME Prediction Drug-likeness Physicochemical Property

Best Research and Industrial Application Scenarios for N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide


CNS Drug Discovery: 5-HT2A Receptor-Targeted Probe Development

Based on class-level evidence that phenylthio-piperidine derivatives exhibit selective 5-HT2A receptor affinity [1], this compound is suitable as a starting point for CNS drug discovery programs targeting serotonin-related disorders (e.g., schizophrenia, sleep disorders). The predicted enhanced blood-brain barrier penetration due to higher LogP and lower TPSA relative to amide analogs supports this application [2].

Analytical Reference Standard for Thioether-Specific LC-MS/MS Method Development

The characteristic ESI-MS/MS fragmentation pattern of N-phenyl-3-(phenylthio)propanamides, producing diagnostic sulfur-containing ions [1], makes this compound valuable as an analytical reference standard for developing LC-MS/MS methods to detect phenylthio-containing metabolites or synthetic impurities in pharmaceutical preparations.

Chemical Biology Tool for Profiling Thioether-Dependent Protein Interactions

The thioether linkage is a known pharmacophore for certain protein targets, as demonstrated for 3-(phenylthio)pyridines binding to the Hsp70 allosteric site [1]. This compound can serve as a chemical probe to investigate thioether-dependent binding interactions in proteomics studies, distinct from oxygen-containing or carbon-chain analogs.

Patent-Exempt Lead Optimization Starting Point for Pyridyl Piperidine-Based Therapeutics

Because the 3-(phenylthio)propanamide side chain falls outside the claims of the dominant Merck pyridyl piperidine patent family [1], this compound offers a freedom-to-operate advantage for medicinal chemistry teams seeking to develop novel pyridyl piperidine-based therapeutics without infringing on Wnt pathway inhibitor patents.

Quote Request

Request a Quote for N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.